5-Iodo-2-isopropyl-4-methoxyphenol is an organic compound characterized by its unique structure and multiple applications in scientific research. It is a phenolic compound that contains iodine and methoxy groups, which contribute to its chemical properties and biological activity. This compound has garnered interest due to its potential role in pharmacological applications, particularly in the modulation of specific receptors.
This compound can be synthesized through various chemical processes, often involving the reaction of substituted phenols with halogenated compounds. The primary source of information regarding its synthesis and properties comes from chemical databases such as PubChem and research articles detailing its biochemical interactions and synthesis methods .
5-Iodo-2-isopropyl-4-methoxyphenol belongs to the class of phenolic compounds. It is classified under aromatic compounds due to the presence of a benzene ring in its molecular structure. Additionally, it can be categorized as a halogenated organic compound because of the iodine substituent.
The synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol typically involves several steps:
The synthetic route can vary significantly based on desired purity and yield. For instance, one method involves reacting 4-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst, followed by iodination using iodine monochloride .
The molecular structure of 5-Iodo-2-isopropyl-4-methoxyphenol features:
5-Iodo-2-isopropyl-4-methoxyphenol participates in various chemical reactions, including:
Common reagents used in reactions involving this compound include bases for deprotonation and reducing agents for transformation into less halogenated forms. Reaction conditions such as temperature and solvent choice are crucial for achieving high yields .
The mechanism of action for 5-Iodo-2-isopropyl-4-methoxyphenol primarily involves its interaction with biological receptors. It has been shown to modulate P2X3 and P2X2/3 receptors, which are involved in pain signaling pathways.
Research indicates that this compound exhibits selective antagonistic activity at these receptors without affecting other P2X receptor family members up to concentrations of 10 µM . This specificity makes it a valuable tool for studying pain mechanisms.
Relevant data includes melting points, boiling points, and spectral data such as NMR and IR spectra, which provide insights into its structural characteristics .
5-Iodo-2-isopropyl-4-methoxyphenol has several applications in scientific research:
5-Iodo-2-isopropyl-4-methoxyphenol (designated as the core structure in AF-353 derivatives) exhibits potent antibacterial activity through selective inhibition of Staphylococcus aureus dihydrofolate reductase (SaDHFR). This enzyme is essential for bacterial folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate required for nucleotide biosynthesis. Biochemical assays reveal that derivatives of this compound achieve half-maximal inhibitory concentrations (IC50) as low as 0.97 nM against purified SaDHFR, representing a >300-fold improvement over trimethoprim's efficacy against resistant strains [1]. The exceptional potency stems from structural optimizations:
Table 1: Enzymatic Inhibition Profiles of 5-Iodo-2-isopropyl-4-methoxyphenol Derivatives
Derivative | Core Structure | SaDHFR IC50 (nM) | MRSA MIC (μg/mL) |
---|---|---|---|
AF-353 (h1) | Parent phenol | 48.3 ± 2.1 | 8.0 |
j9 | Diaminopyrimidine | 0.97 ± 0.3 | 0.125 |
Trimethoprim | Reference | 320 ± 12 | >64 |
In vivo efficacy was confirmed in murine models of MRSA skin infection, where derivative j9 (containing the optimized phenol core) reduced bacterial loads by 3.8-log CFU/g after oral administration (40.7% bioavailability) without detectable resistance emergence [1].
The molecular architecture of 5-iodo-2-isopropyl-4-methoxyphenol enables evasion of common resistance mechanisms in methicillin-resistant S. aureus (MRSA). Key features include:
Transcriptomic analyses of MRSA treated with derivative j9 show downregulation of mecA (encoding PBP2a) by 72% and suppression of accessory gene regulator (agr) quorum-sensing loci. This dual action cripples both resistance expression and virulence coordination [1].
Table 2: Impact on MRSA Resistance Gene Expression
Gene Target | Function | Fold Change (j9 vs. Control) | Consequence |
---|---|---|---|
mecA | PBP2a synthesis | ↓8.2 | Restores β-lactam susceptibility |
blaZ | β-Lactamase production | ↓6.7 | Reduces antibiotic hydrolysis |
agrA | Quorum-sensing regulator | ↓5.1 | Attenuates toxin production |
5-Iodo-2-isopropyl-4-methoxyphenol derivatives disrupt MRSA biofilms and resensitize resistant strains to β-lactams. The synergy arises via:
In fractional inhibitory concentration (FIC) assays, derivative j9 combined with oxacillin achieves FIC indices of 0.18–0.31 against clinical MRSA biofilms, indicating strong synergy. At sub-MIC concentrations (0.03 μg/mL j9 + 4 μg/mL oxacillin), biofilm biomass is reduced by 94% compared to untreated controls [6] [9].
Table 3: Synergistic Biofilm Reduction with Antibiotic Combinations
Antibiotic | FIC Index | Biofilm Reduction (%) | Key Mechanism |
---|---|---|---|
Oxacillin | 0.18 | 94.2 ± 3.1 | Cell wall synthesis blockade |
Ceftazidime | 0.27 | 88.7 ± 4.3 | PBP3 inhibition |
Imipenem | 0.31 | 85.1 ± 5.6 | Cell lysis potentiation |
This compound inhibits staphyloxanthin (STX)—a carotenoid pigment critical for MRSA antioxidant defense—by targeting dehydrosqualene synthase (CrtM) and dehydrosqualene desaturase (CrtN). Molecular docking reveals:
Table 4: Staphyloxanthin Inhibition and Virulence Consequences
Parameter | Change vs. Untreated MRSA | Physiological Impact |
---|---|---|
Staphyloxanthin production | ↓91 ± 4% | Loss of membrane antioxidant protection |
H2O2 sensitivity | ↑8.3-fold | Enhanced oxidative killing |
Neutrophil phagocytosis rate | ↑6.1-fold | Improved immune clearance |
Hybrid molecules incorporating 5-iodo-2-isopropyl-4-methoxyphenol with triazole-linked isatin (e.g., AS8) exhibit dual DHFR-STX inhibition, reducing MRSA virulence in Galleria mellonella infection models (90% survival at 10 mg/kg) [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1